molecular formula C20H18BrN3O2 B14950631 N'-[(E)-(5-Bromo-2-methoxyphenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide

N'-[(E)-(5-Bromo-2-methoxyphenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide

Cat. No.: B14950631
M. Wt: 412.3 g/mol
InChI Key: IMICHJSIKUCWDW-FSJBWODESA-N
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Description

N’-[(E)-(5-Bromo-2-methoxyphenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a brominated methoxyphenyl group and a naphthylamino group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(5-Bromo-2-methoxyphenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide typically involves the condensation reaction between 5-bromo-2-methoxybenzaldehyde and 2-[(naphthalen-1-yl)amino]acetohydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents, and employing large-scale purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(5-Bromo-2-methoxyphenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

N’-[(E)-(5-Bromo-2-methoxyphenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(E)-(5-Bromo-2-methoxyphenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(5-Bromo-2-hydroxyphenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide
  • N’-[(E)-(5-Bromo-2-methoxyphenyl)methylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide

Uniqueness

N’-[(E)-(5-Bromo-2-methoxyphenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C20H18BrN3O2

Molecular Weight

412.3 g/mol

IUPAC Name

N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-2-(naphthalen-1-ylamino)acetamide

InChI

InChI=1S/C20H18BrN3O2/c1-26-19-10-9-16(21)11-15(19)12-23-24-20(25)13-22-18-8-4-6-14-5-2-3-7-17(14)18/h2-12,22H,13H2,1H3,(H,24,25)/b23-12+

InChI Key

IMICHJSIKUCWDW-FSJBWODESA-N

Isomeric SMILES

COC1=C(C=C(C=C1)Br)/C=N/NC(=O)CNC2=CC=CC3=CC=CC=C32

Canonical SMILES

COC1=C(C=C(C=C1)Br)C=NNC(=O)CNC2=CC=CC3=CC=CC=C32

Origin of Product

United States

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